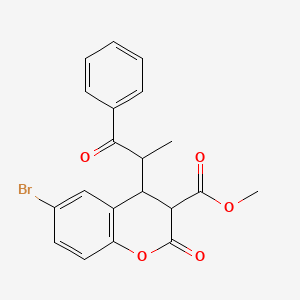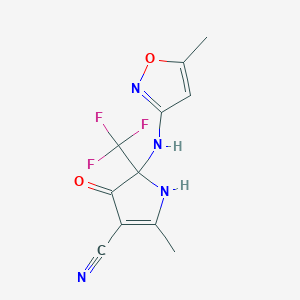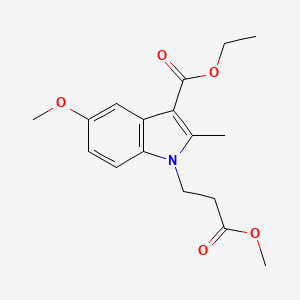![molecular formula C27H26ClN3O5 B11075895 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11075895.png)
2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and an ethoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include organic amines, isocyanates, and protecting groups such as carbamates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives with different substituents on the benzyl, phenyl, and ethoxy groups. Examples include:
- 2-[3-(4-BROMOBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE
- 2-[3-(4-FLUOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26ClN3O5 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O5/c1-3-36-23-12-8-20(9-13-23)29-25(32)16-24-26(33)31(21-10-14-22(35-2)15-11-21)27(34)30(24)17-18-4-6-19(28)7-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
LIFLZPADMXKULN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B11075818.png)

![4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine](/img/structure/B11075836.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075849.png)
![Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl]-](/img/structure/B11075856.png)

![4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B11075874.png)
![4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B11075880.png)
![2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B11075888.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11075896.png)
![4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11075899.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]ethanone](/img/structure/B11075921.png)
